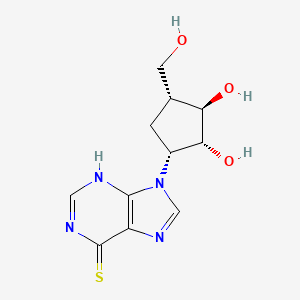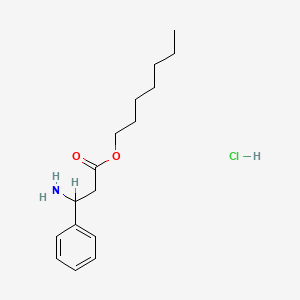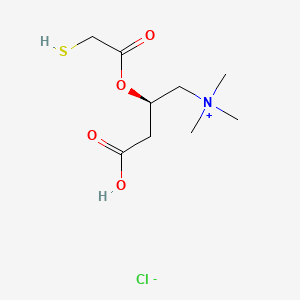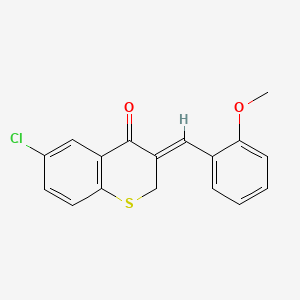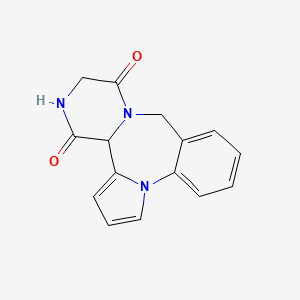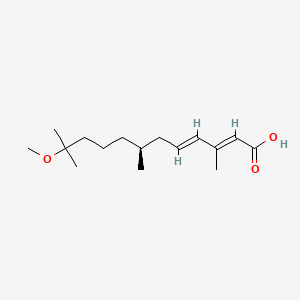
(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-11-METHOXY-3,7,11-TRIMETHYL-DODECA-2,4-DIENOIC ACID is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by having three isoprene units. This particular compound is known for its unique structure, which includes methoxy and trimethyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2E,4E)-11-METHOXY-3,7,11-TRIMETHYL-DODECA-2,4-DIENOIC ACID involves several steps. One common method includes the biocatalytic oxidation of a fatty acid preparation by enzymes released from plant extracts. This method provides a high yield of the desired compound .
Industrial Production Methods: Industrial production often involves the use of hydrophobic adsorbents to separate the compound from a reaction mixture. For instance, AmberLite FPX66 has been found to be effective in purifying the compound from biocatalytic reaction mixtures using ethanol as a desorbent .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by enzymes or chemical oxidants.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The methoxy group can be substituted under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Enzymes such as lipoxygenase and hydroperoxide lyase are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(2E,4E)-11-METHOXY-3,7,11-TRIMETHYL-DODECA-2,4-DIENOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances and flavors due to its unique aroma profile.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Nuclear Receptor Coactivator 2: Modulates gene expression.
Retinoic Acid Receptor RXR-beta: Involved in regulating gene expression in response to retinoic acid.
Oxysterols Receptor LXR-alpha: Plays a role in cholesterol homeostasis.
Comparison with Similar Compounds
(2E,4E)-Deca-2,4-dienal: Shares similar structural features but differs in its functional groups.
(2E,4E)-Hexa-2,4-dienoic Acid: Another compound with similar double bond configurations but different chain length and functional groups.
Uniqueness: (2E,4E)-11-METHOXY-3,7,11-TRIMETHYL-DODECA-2,4-DIENOIC ACID is unique due to its specific combination of methoxy and trimethyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
207597-75-9 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
(2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid |
InChI |
InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+/t13-/m1/s1 |
InChI Key |
MNYBEULOKRVZKY-ATCPXPEISA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C |
Canonical SMILES |
CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



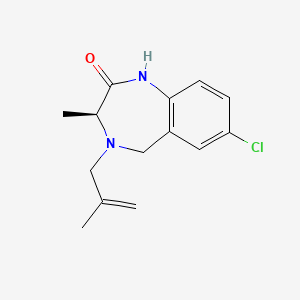
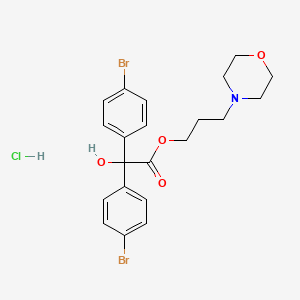
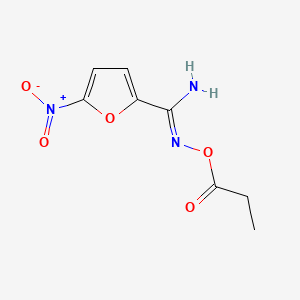
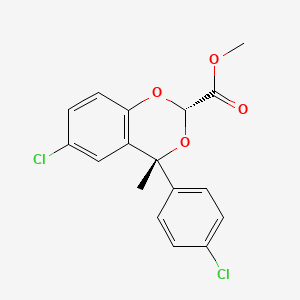
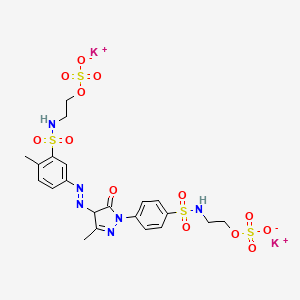
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)

